molecular formula C9H17NO2 B2467869 Methyl 3-(1-aminocyclopentyl)propanoate CAS No. 1784135-90-5

Methyl 3-(1-aminocyclopentyl)propanoate

Cat. No.: B2467869
CAS No.: 1784135-90-5
M. Wt: 171.24
InChI Key: PMHFDLMDHLOXFC-UHFFFAOYSA-N
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Description

Methyl 3-(1-aminocyclopentyl)propanoate is a chemical compound that has garnered attention in recent years due to its unique structure and potential applications. It is an ester derivative, characterized by the presence of a methyl ester group attached to a 3-(1-aminocyclopentyl)propanoate moiety. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1-aminocyclopentyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(1-aminocyclopentyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a carboxylate salt of 3-(1-aminocyclopentyl)propanoic acid, which reacts with a methyl halide (e.g., methyl iodide) in the presence of a base such as potassium carbonate. This method is advantageous as it avoids the use of strong acids and can be performed under milder conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be optimized by using high-pressure reactors and automated control systems to maintain precise reaction conditions. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, reducing waste and improving sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminocyclopentyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(1-aminocyclopentyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(1-aminocyclopentyl)propanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active 3-(1-aminocyclopentyl)propanoic acid, which can then participate in various metabolic pathways. The amino group may form hydrogen bonds or ionic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Methyl 3-(1-aminocyclopentyl)propanoate can be compared to other ester derivatives with similar structures:

    Methyl 3-(1-aminocyclohexyl)propanoate: This compound has a cyclohexyl ring instead of a cyclopentyl ring, which may affect its steric properties and reactivity.

    Ethyl 3-(1-aminocyclopentyl)propanoate: The ethyl ester variant may have different solubility and reactivity compared to the methyl ester.

    Methyl 3-(1-aminocyclopentyl)butanoate: This compound has an additional carbon in the ester chain, which can influence its physical and chemical properties.

Properties

IUPAC Name

methyl 3-(1-aminocyclopentyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-8(11)4-7-9(10)5-2-3-6-9/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHFDLMDHLOXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1(CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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